1,1-Dimethylcyclopropane

Catalog No.
S579606
CAS No.
1630-94-0
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylcyclopropane

CAS Number

1630-94-0

Product Name

1,1-Dimethylcyclopropane

IUPAC Name

1,1-dimethylcyclopropane

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3

InChI Key

PBIJFSCPEFQXBB-UHFFFAOYSA-N

SMILES

CC1(CC1)C

Synonyms

1,1-dimethylcyclopropane

Canonical SMILES

CC1(CC1)C

Description

The exact mass of the compound 1,1-Dimethylcyclopropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stereochemical Studies

Due to the presence of two methyl groups bonded to the same carbon atom in the three-membered cyclopropane ring, 1,1-DMC can exist in stereoisomeric forms. Stereoisomers are molecules with the same chemical formula but different spatial arrangements of their atoms. Researchers have utilized 1,1-DMC to study the influence of steric hindrance (repulsion between atoms due to close proximity) on reaction mechanisms and conformational analysis. ()

Ring Strain Studies

Cyclopropane rings exhibit inherent ring strain due to the angle bending required to form a three-membered ring. 1,1-DMC, with its gem-dimethyl substitution (two methyl groups on the same carbon), provides a unique model system to investigate the impact of substituents on ring strain and its influence on reactivity. Researchers can compare 1,1-DMC to other cyclopropane derivatives to understand how substituent size and position affect the stability and reactivity of the ring. ()

1,1-Dimethylcyclopropane is a cyclopropane derivative characterized by the presence of two methyl groups attached to the same carbon atom in the cyclopropane ring. Its molecular formula is C₅H₁₀, and it has a molecular weight of 70.1329 g/mol. The compound is also known as gem-dimethylcyclopropane and is recognized for its unique structural properties that influence its chemical behavior and reactivity .

Due to its strained cyclopropane structure. Notable reactions include:

  • Thermal Isomerization: At elevated temperatures (around 420 °C), 1,1-dimethylcyclopropane can undergo thermal isomerization, yielding products such as 3-methyl-1-butene and 2-methyl-2-butene .
  • Reaction with Chloroplatinic Acid: This compound reacts with chloroplatinic acid to form a novel cyclobutenium cation, showcasing its potential as a precursor for more complex organic compounds .
  • Oxidation Reactions: The compound can also be oxidized by methane monooxygenase, indicating its relevance in biochemical pathways involving dioxygen reactions .

Several methods exist for synthesizing 1,1-dimethylcyclopropane:

  • Cyclopropanation Reactions: This method involves the reaction of alkenes with diazo compounds or metal catalysts to form cyclopropanes.
  • Dehydrohalogenation of Halogenated Precursors: Starting from halogenated hydrocarbons, dehydrohalogenation can yield 1,1-dimethylcyclopropane.
  • Thermal Cracking: This technique can also be employed in industrial settings to produce the compound from larger hydrocarbons through thermal processes.

Studies on the interactions of 1,1-dimethylcyclopropane with enzymes indicate that it can be oxidized by methane monooxygenase. This interaction provides insights into how this compound may behave in biological systems and its potential metabolic pathways . Further research could elucidate its role in various catalytic processes.

Several compounds share structural similarities with 1,1-dimethylcyclopropane. These include:

Compound NameMolecular FormulaKey Characteristics
CyclopropaneC₃H₆Basic cyclopropane structure without substituents
2-MethylcyclopropaneC₄H₈Contains a methyl group on a different carbon
1,2-DimethylcyclopropaneC₅H₁₀Methyl groups on adjacent carbons
NeopentaneC₅H₁₂A branched alkane with a different structure

Uniqueness of 1,1-Dimethylcyclopropane

What sets 1,1-dimethylcyclopropane apart from these similar compounds is its unique geminal dimethyl substitution on the cyclopropane ring. This configuration leads to distinctive reactivity patterns and physical properties compared to other cyclopropanes or alkanes. The strain inherent in the cyclopropane structure combined with the steric effects of the methyl groups contributes to its unique chemical behavior and potential applications in organic synthesis and materials science.

XLogP3

2.3

Boiling Point

20.6 °C

Melting Point

-109.0 °C

UNII

A5HEL76JQH

Other CAS

1630-94-0

Dates

Modify: 2024-02-18

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